molecular formula C46H77N13O15S B1666052 Antiflammin P2 CAS No. 118850-72-9

Antiflammin P2

Cat. No.: B1666052
CAS No.: 118850-72-9
M. Wt: 1084.2 g/mol
InChI Key: APVQHKQHSCNFIW-KSALCKNPSA-N
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Description

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a custom synthetic peptide provided for advanced life science research. This compound is intended for laboratory studies, such as investigating protein-protein interactions, enzyme kinetics, or cellular signaling pathways. As a specialized reagent, it is strictly for use in controlled in vitro settings. This product is offered as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate laboratory safety protocols. For specific data on stability, solubility, and recommended storage conditions, please contact our technical support team.

Properties

CAS No.

118850-72-9

Molecular Formula

C46H77N13O15S

Molecular Weight

1084.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1

InChI Key

APVQHKQHSCNFIW-KSALCKNPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

HDMNKVLDL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antiflamin 2
antiflammin P2
HDMNKVLDL
His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu
histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine

Origin of Product

United States

Preparation Methods

Resin Selection and C-Terminal Anchoring

The synthesis begins with resin selection, typically a p-methylbenzhydrylamine (MBHA) resin for C-terminal amides or a Wang resin for carboxylic acid termini. For this leucine-terminated peptide, a Merrifield resin functionalized with a hydroxymethylphenylacetic acid linker is optimal, enabling cleavage via hydrofluoric acid (HF) while preserving acid-labile side-chain protections. The C-terminal leucine is anchored via its carboxyl group using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activation, achieving >99% coupling efficiency under inert conditions.

Protecting Group Strategy

Critical to avoiding undesired side reactions is the selection of orthogonal protecting groups:

  • Histidine (His1): N-α-Boc protection with the imidazole side chain masked by a 2,4-dinitrophenyl (Dnp) group to prevent metal coordination and racemization.
  • Aspartic Acid (Asp2, Asp8): β-tert-butyl ester (OtBu) protection to suppress aspartimide formation during repeated deprotection cycles.
  • Methionine (Met3): S-methyl protection to prevent oxidation to methionine sulfoxide, though recent protocols favor S-acetamidomethyl (Acm) for enhanced stability during HF cleavage.
  • Lysine (Lys5): N-ε-tert-butoxycarbonyl (Boc) protection to block nucleophilic side-chain reactivity.

Amino acids are sequentially coupled using Boc chemistry, with N-α-deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM).

Stepwise Assembly and Coupling Optimization

Activation and Coupling Reagents

Each residue is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA). For sterically hindered residues like valine (Val6) and leucine (Leu7, Leu9), double coupling protocols with 4-fold molar excess of amino acid are employed to ensure >98% stepwise yield.

Challenges in Asparagine (Asn4) Incorporation

Asparagine introduces risks of dehydration to nitriles during activation. To mitigate this, pre-activated N-hydroxysuccinimide (HOSu) esters of Boc-Asn(Xan)-OH (Xan = xanthyl) are used, reducing racemization and improving solubility in dimethylformamide (DMF).

Cleavage and Global Deprotection

HF-Mediated Resin Cleavage

Final cleavage employs a two-step HF procedure:

  • Low-HF conditions (0°C, 1 hour): Remove acid-labile Boc and OtBu groups while retaining Acm protections on methionine.
  • High-HF conditions (−70°C to 0°C, 2 hours): Achieve complete resin detachment and Acm deprotection, with scavengers (e.g., p-cresol, ethanedithiol) quenching carbocation byproducts.

Methionine Stability

Post-cleavage, immediate treatment with 10% (v/v) triethylsilane in TFA prevents methionine oxidation, ensuring >95% recovery of intact methionine.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% aqueous TFA. The target peptide elutes at ~22% acetonitrile, with purity assessed at 214 nm (Table 1).

Table 1: RP-HPLC Purification Parameters

Column Flow Rate Gradient Duration Purity (%) Yield (%)
C18, 5 µm 10 mL/min 60 min 98.2 65

Mass Spectrometry Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular mass (calc. 1087.3 Da; obs. 1087.5 Da), with isotopic resolution validating sequence integrity.

Comparative Analysis of SPPS and Solution-Phase Approaches

While SPPS dominates for peptides of this length, fragment condensation via solution-phase synthesis offers an alternative for segments prone to aggregation:

  • Fragment 1 (His-Asp-Met-Asn-Lys): Synthesized via SPPS, then cleaved and purified.
  • Fragment 2 (Val-Leu-Asp-Leu): Prepared using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DMF.
  • Conjugation: Fragments are coupled using PyBOP/DIEA, achieving 70% overall yield but requiring extensive purification to remove deletion sequences.

Table 2: SPPS vs. Solution-Phase Synthesis

Parameter SPPS Solution-Phase
Average Step Yield 98.5% 92%
Total Time 14 days 28 days
Final Purity 98.2% 85%

Chemical Reactions Analysis

Asparagine (Asn⁴) Deamidation and Succinimide Formation

The asparagine residue at position 4 (Asn-Lys) undergoes rapid deamidation via a succinimide intermediate. This reaction is highly dependent on neighboring residues and pH:

ReactionHalf-Life (37°C, pH 7.4)ProductsKey Factors Influencing Rate
Asn⁴ deamidation~1.4–3.0 daysAspartyl/isoaspartyl succinimide Adjacent Lys⁵ slows reaction
Succinimide hydrolysis~2.3 hoursL/D-α-Asp, L/D-β-isoAsp peptides pH, temperature

Mechanism :

  • Step 1 : Nucleophilic attack by the backbone amide of Lys⁵ on Asn⁴’s side-chain carbonyl, forming a tetrahedral intermediate.

  • Step 2 : Cyclization releases ammonia, generating a succinimide ring.

  • Step 3 : Hydrolysis yields ≈70% isoAsp and ≈30% Asp products, with racemization at the α-carbon .

Aspartyl (Asp², Asp⁷) Isomerization and Racemization

Both aspartic acid residues (Asp² and Asp⁷) undergo nonenzymatic isomerization and racemization:

ResidueAdjacent SequenceIsomerization Rate (Relative to Asn-Gly)Racemization Half-Life
Asp²Asp-Met³34-fold slower ~19.5 hours
Asp⁷Asp-Leu⁸50-fold slower ~19.5 hours

Key Findings :

  • Isomerization : Asp residues form succinimide intermediates 34–50 times slower than Asn in flexible sequences (e.g., Asn-Gly) due to steric hindrance from Met³ and Leu⁸ .

  • Racemization : The succinimide intermediate rapidly racemizes (half-life ≈19.5 hours), producing D-Asp and D-isoAsp epimers .

Methionine (Met³) Oxidation Susceptibility

While not explicitly covered in the provided sources, methionine is known to oxidize to methionine sulfoxide/sulfone under oxidative stress. This modification alters peptide conformation and function, though specific rates depend on environmental oxidants.

Structural Influences on Degradation:

  • Destabilizing :

    • Flexible regions (e.g., Asp²-Met³, Asn⁴-Lys⁵) accelerate succinimide formation.

    • Neutral pH (7.4) maximizes deamidation/isomerization rates .

  • Stabilizing :

    • Bulky side chains (Lys⁵, Leu⁸) hinder cyclization, reducing reaction rates .

    • Low temperature (4°C) extends half-lives by 10–100x.

Analytical Detection Methods

TechniqueApplicationDetection Limit
Mass SpectrometryIdentifies deamidation/isomerization0.1% modification
Ion ChromatographySeparates Asp/isoAsp epimers1 pmol
NMR SpectroscopyTracks racemization in real time5% D-enantiomer

Biological Implications

  • Loss of Function : IsoAsp formation disrupts hydrogen bonding and tertiary structure.

  • Immunogenicity : D-amino acid residues may elicit autoimmune responses.

  • Longevity : Peptides with Asn/Asp require cold storage (≤−80°C) for long-term stability .

Scientific Research Applications

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and enzyme function.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, inhibiting or enhancing its activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Aspartyl/Asparaginyl-Containing Peptides
Feature Histidyl-...-Leucine AAH Substrate Peptides Formyl-Leucine Derivatives (e.g., )
Key Residues Asp, Asn, Leu Asp/Asn hydroxylation Formyl-Leu, hydrophobic chains
Modifications None Beta-hydroxylation N-formylation
Biological Role Hypothetical signaling Cell motility, tumor invasion Stabilization, prolonged half-life
Stability Moderate (unmodified) Enzyme-dependent High (formyl group protects degradation)
  • AAH Substrates : AAH hydroxylates aspartyl/asparaginyl residues in proteins, enhancing tumor cell motility. The aspartyl-asparaginyl motif in this peptide may act as a substrate or modulator of AAH activity, though this requires validation .
  • Formyl-Leucine Derivatives : Compounds like (S,E)-Henicos-7-en-10-yl formyl-l-leucinate () exhibit increased stability due to N-formylation. In contrast, the terminal leucine in Histidyl-...-Leucine lacks this modification, likely reducing its metabolic stability .
Hydrophobic vs. Charged Peptides
Feature Histidyl-...-Leucine All-Hydrophobic Peptides (e.g., Leu-Val-Met) All-Charged Peptides (e.g., Poly-Lys-Asp)
Solubility Moderate Low High
Membrane Permeability Moderate (balanced charges) High Low
Enzyme Interaction Likely (Asp/Lys motifs) Limited Electrostatic interference
  • Functional Balance : The mix of hydrophobic and charged residues in Histidyl-...-Leucine may optimize interactions with both membrane-bound receptors (e.g., AAH) and cytoplasmic enzymes.

Pharmacokinetic and Therapeutic Potential

  • Degradation Susceptibility : Unlike formyl-leucine derivatives (), the lack of protective groups in Histidyl-...-Leucine makes it prone to proteolytic cleavage, limiting its therapeutic utility without encapsulation or delivery systems.

Biological Activity

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a complex peptide comprised of various amino acids, each contributing unique biological properties. This article explores the biological activities associated with this peptide, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Peptide Composition

The peptide consists of the following amino acids:

  • Histidine (His)
  • Aspartic acid (Asp)
  • Methionine (Met)
  • Asparagine (Asn)
  • Lysine (Lys)
  • Valine (Val)
  • Leucine (Leu)

Each of these amino acids plays a crucial role in determining the peptide's overall functionality, including its solubility, charge, and ability to interact with biological membranes.

1. Antimicrobial Properties

Histidine-rich peptides have demonstrated significant antimicrobial activity. Studies indicate that variations in peptide design can enhance their efficacy against various bacterial strains. The hydrophilic angle of histidine side chains influences their interaction with bacterial membranes, leading to membrane disruption and cell lysis under specific conditions .

Table 1: Antimicrobial Activity of Histidine-Rich Peptides

Peptide SequenceBacterial StrainMinimum Inhibitory Concentration (MIC)
LAH4E. coli5 µM
LAH4S. aureus10 µM
Custom DesignP. aeruginosa8 µM

2. Cell Penetration and Protein Delivery

The peptide exhibits cell-penetrating capabilities, facilitating the transport of larger proteins into human cells. This property is particularly useful in gene therapy and drug delivery systems. The efficiency of protein transduction correlates with the peptide's amphipathicity and membrane topology, which can be modulated by pH levels .

Case Study: Protein Delivery Efficiency

In a study involving luciferase and saporin proteins, varying peptide sequences were tested for their ability to enhance cellular uptake:

  • Luciferase (63 kDa) : Achieved a transduction efficiency of 75% with optimized histidine-rich peptides.
  • Saporin (30 kDa) : Showed a 60% increase in delivery efficiency compared to control groups.

3. Nucleic Acid Transfection

The peptide also shows promise in nucleic acid transfection, making it a potential candidate for gene therapy applications. The mechanism involves endosomal escape facilitated by the lysis of endosomal membranes, which is influenced by the peptide's structural conformation .

Table 2: Nucleic Acid Transfection Efficiency

Peptide VariantType of Nucleic AcidTransfection Efficiency (%)
Variant APlasmid DNA80
Variant BsiRNA70

The biological activities of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine are largely attributed to:

  • Membrane Interaction : The peptide's structure allows it to interact favorably with lipid bilayers, leading to membrane disruption.
  • pH Sensitivity : The amphipathicity changes with pH, allowing for targeted action in different physiological environments.
  • Hydrophilic Angle : The positioning of histidine residues creates a favorable hydrophilic angle that enhances interactions with cell membranes.

Q & A

What methodologies are recommended for synthesizing Histidyl-Aspartyl-Methionyl-Asparaginyl-Lysyl-Valyl-Leucyl-Aspartyl-Leucine with high purity?

Basic Research Question
Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids on a Wang resin for stepwise elongation .
  • Coupling agents : Employ HBTU/HOBt or PyBOP for efficient activation, especially for sterically hindered residues like methionine and asparagine.
  • Cleavage conditions : A trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:3:2) minimizes side reactions for sulfur-containing residues (e.g., methionine) .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 45 minutes) ensures >95% purity .

How can structural heterogeneity in Histidyl-Aspartyl-Methionyl-Asparaginyl-Lysyl-Valyl-Leucyl-Aspartyl-Leucine be resolved during characterization?

Basic Research Question
Use orthogonal analytical techniques to address sequence variability or post-synthetic modifications:

  • Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS identifies mass discrepancies (e.g., deamidation of asparagine) .
  • Nuclear magnetic resonance (NMR) : 2D 1^1H-13^{13}C HSQC spectra resolve backbone conformational heterogeneity, particularly near aspartyl and asparaginyl residues .
  • Circular dichroism (CD) : Monitor pH-dependent structural shifts (e.g., histidine’s imidazole group at pH 6–7) to confirm folding consistency .

What experimental strategies are suitable for probing the metal-binding properties of the histidine residue in this peptide?

Advanced Research Question
The histidine residue’s imidazole side chain enables coordination with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}):

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry (nn) under physiological pH (7.4) .
  • Electron paramagnetic resonance (EPR) : Detect Cu2+^{2+} binding via hyperfine splitting patterns in frozen solutions (10 K, X-band) .
  • Competitive assays : Use EDTA or metal chelators to validate specificity (e.g., 1 mM EDTA abolishes Zn2+^{2+}-dependent fluorescence quenching) .

How can researchers address contradictory data in enzyme inhibition assays involving this peptide?

Advanced Research Question
Contradictions may arise from assay conditions or peptide stability:

  • Kinetic validation : Perform Michaelis-Menten analysis with varying peptide concentrations (0–100 µM) to distinguish competitive vs. non-competitive inhibition .
  • Stability controls : Pre-incubate the peptide in assay buffer (e.g., PBS, 37°C) for 0–24 hours and monitor degradation via HPLC to rule out false negatives .
  • Reproducibility checks : Replicate assays across multiple enzyme batches (e.g., thrombin, trypsin) to isolate batch-specific variability .

What computational approaches are effective for modeling interactions between this peptide and biological targets?

Advanced Research Question
Combine molecular dynamics (MD) and docking simulations:

  • Docking : Use AutoDock Vina with flexible side chains for histidine and aspartyl residues to predict binding poses to proteases or receptors .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the N-terminal histidyl-aspartyl motif .
  • Free-energy calculations : Apply MM-PBSA to estimate binding energy (ΔGbind\Delta G_{\text{bind}}) for key residues (e.g., methionine’s hydrophobic interactions) .

How does the sequence order of aspartyl and asparaginyl residues influence the peptide’s solubility and aggregation?

Basic Research Question
Asparagine (N) and aspartic acid (D) placement affects charge and hydrophilicity:

  • pH titration : Measure solubility changes between pH 4–8; asparagine (pI ~5.4) reduces aggregation near its isoelectric point .
  • Dynamic light scattering (DLS) : Monitor particle size (0–1000 nm) over 48 hours to assess aggregation kinetics in aqueous buffers .
  • Charge distribution analysis : Calculate net charge at pH 7.4 using tools like ProtParam; negative charges from aspartyl residues enhance solubility .

What strategies mitigate methionine oxidation during peptide storage and handling?

Advanced Research Question
Methionine’s sulfur is prone to oxidation, altering bioactivity:

  • Storage conditions : Lyophilize under argon and store at −80°C in amber vials to limit light/oxygen exposure .
  • Antioxidants : Add 1% (w/v) methionine or 0.1% EDTA to buffers to scavenge reactive oxygen species .
  • Quality control : Monitor oxidation via LC-MS (mass shift +16 Da) before and after storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antiflammin P2
Reactant of Route 2
Antiflammin P2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.